Phosphonic acid, [(1R)-1-[(diphenylmethyl)amino]ethyl]-, dimethyl ester
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Overview
Description
Phosphonic acid, [(1R)-1-[(diphenylmethyl)amino]ethyl]-, dimethyl ester is an organophosphorus compound It is characterized by the presence of a phosphonic acid group bonded to a dimethyl ester and a chiral center with a diphenylmethylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [(1R)-1-[(diphenylmethyl)amino]ethyl]-, dimethyl ester can be achieved through several methods. One common approach is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate ester . Another method involves catalytic cross-coupling reactions, where H-phosphonate diesters are coupled with aryl or vinyl halides using a palladium catalyst under microwave irradiation . The Mannich-type condensation is also employed, where a phosphite reacts with an amine and an aldehyde to form the desired product .
Industrial Production Methods
Industrial production of phosphonic acid esters often involves large-scale reactions using the aforementioned methods. The Michaelis-Arbuzov reaction is particularly favored due to its efficiency and scalability. The reaction conditions typically involve the use of a solvent such as toluene and a catalyst like methyl iodide . The process is optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [(1R)-1-[(diphenylmethyl)amino]ethyl]-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted phosphonates. These products are valuable intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Phosphonic acid, [(1R)-1-[(diphenylmethyl)amino]ethyl]-, dimethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of C-P bonds.
Mechanism of Action
The mechanism of action of phosphonic acid, [(1R)-1-[(diphenylmethyl)amino]ethyl]-, dimethyl ester involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit or activate specific biochemical pathways. The chiral center and diphenylmethylamino substituent contribute to the compound’s specificity and potency .
Comparison with Similar Compounds
Phosphonic acid, [(1R)-1-[(diphenylmethyl)amino]ethyl]-, dimethyl ester can be compared with other similar compounds such as:
Glyphosate: A widely used herbicide with a phosphonic acid group.
Ethephon: A plant growth regulator containing a phosphonic acid moiety.
Bisphosphonates: Drugs used to treat osteoporosis, featuring two phosphonic acid groups.
The uniqueness of this compound lies in its chiral center and diphenylmethylamino substituent, which confer specific biological and chemical properties not found in other phosphonic acid derivatives .
Properties
CAS No. |
169698-54-8 |
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Molecular Formula |
C17H22NO3P |
Molecular Weight |
319.33 g/mol |
IUPAC Name |
(1R)-N-benzhydryl-1-dimethoxyphosphorylethanamine |
InChI |
InChI=1S/C17H22NO3P/c1-14(22(19,20-2)21-3)18-17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14,17-18H,1-3H3/t14-/m1/s1 |
InChI Key |
AQFSLVWUXOCQIR-CQSZACIVSA-N |
Isomeric SMILES |
C[C@H](NC(C1=CC=CC=C1)C2=CC=CC=C2)P(=O)(OC)OC |
Canonical SMILES |
CC(NC(C1=CC=CC=C1)C2=CC=CC=C2)P(=O)(OC)OC |
Origin of Product |
United States |
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